Cas no 53357-06-5 (6,6'-Oxybis(benzo[d]thiazol-2-amine))
![6,6'-Oxybis(benzo[d]thiazol-2-amine) structure](https://www.kuujia.com/scimg/cas/53357-06-5x500.png)
6,6'-Oxybis(benzo[d]thiazol-2-amine) Chemical and Physical Properties
Names and Identifiers
-
- 6,6'-Oxybis(benzo[d]thiazol-2-amine)
- 6-[(2-amino-1,3-benzothiazol-6-yl)oxy]-1,3-benzothiazol-2-amine
- CCG-103535
- 6,6'-Oxybis(2-aminobenzothiazole)
- AG-690/36168041
- EU-0000744
- Oprea1_336125
- SR-01000316358-1
- SR-01000316358
- BDBM50453885
- Oprea1_457781
- AKOS001572648
- 6-[(2-amino-1,3-benzothiazol-6-yl)oxy]-1,3-benzothiazol-2-ylamine
- 53357-06-5
- CHEMBL4209595
- SCHEMBL20568080
-
- Inchi: InChI=1S/C14H10N4OS2/c15-13-17-9-3-1-7(5-11(9)20-13)19-8-2-4-10-12(6-8)21-14(16)18-10/h1-6H,(H2,15,17)(H2,16,18)
- InChI Key: GCKXATWVQDPCKS-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C=C1OC3=CC4=C(C=C3)N=C(S4)N)SC(=N2)N
Computed Properties
- Exact Mass: 314.02960330g/mol
- Monoisotopic Mass: 314.02960330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 144Ų
- XLogP3: 3.7
6,6'-Oxybis(benzo[d]thiazol-2-amine) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM155025-1g |
6,6'-oxybis(benzo[d]thiazol-2-amine) |
53357-06-5 | 95% | 1g |
$*** | 2023-05-30 | |
Chemenu | CM155025-1g |
6,6'-oxybis(benzo[d]thiazol-2-amine) |
53357-06-5 | 95% | 1g |
$449 | 2021-06-08 | |
Crysdot LLC | CD11109530-1g |
6,6'-Oxybis(benzo[d]thiazol-2-amine) |
53357-06-5 | 95+% | 1g |
$475 | 2024-07-17 |
6,6'-Oxybis(benzo[d]thiazol-2-amine) Related Literature
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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4. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
Additional information on 6,6'-Oxybis(benzo[d]thiazol-2-amine)
6,6'-Oxybis(benzo[d]thiazol-2-amine): A Comprehensive Overview
6,6'-Oxybis(benzo[d]thiazol-2-amine) is a unique organic compound that has garnered significant attention in the field of biomedical research. This compound belongs to the category of heterocyclic compounds, specifically featuring a thiazole ring system. Its structure consists of two benzo[d]thiazol-2-amine units connected by an oxygen bridge at the 6-position, making it a rare and complex molecule with potential applications in pharmacology and biotechnology.
The compound's intricate structure positions it as a valuable candidate for exploring its interactions with biological systems. Recent studies have focused on understanding its bioavailability, metabolism, and toxicological profile, which are critical parameters for evaluating its suitability as a therapeutic agent.
One of the most promising avenues of research involving 6,6'-Oxybis(benzo[d]thiazol-2-amine) is its potential role in antibiotic development. The compound's unique chemical structure allows it to interact with bacterial cell walls, making it a potential candidate for combating antibiotic-resistant strains. Recent advancements in drug delivery systems have further enhanced its therapeutic potential by improving its stability and targeting efficiency.
In addition to its pharmaceutical applications, the compound has shown remarkable properties in biomedical engineering. Researchers have explored its use as a building block for designing advanced bioactive materials, such as those used in tissue engineering and drug delivery platforms. Its ability to form stable complexes with biomolecules makes it a valuable tool in biosensor development.
Recent breakthroughs in computational chemistry have enabled researchers to predict the compound's behavior at the molecular level with greater accuracy. These simulations have provided insights into its interactions with key biological targets, such as enzymes and receptors, paving the way for rational drug design approaches.
The environmental impact of 6,6'-Oxybis(benzo[d]thiazol-2-amine) is another area of active research. Studies have focused on its biodegradability and potential toxicity to aquatic organisms, which are crucial considerations for its safe use in biomedical applications. Advances in green chemistry have led to the development of more sustainable synthesis methods for this compound.
Looking ahead, the future of 6,6'-Oxybis(benzo[d]thiazol-2-amine) in the biomedical field appears promising. Ongoing research is focused on optimizing its therapeutic index, enhancing its pharmacokinetics, and exploring new avenues for its application in regenerative medicine. Collaborative efforts between academia and industry are expected to accelerate the translation of this compound into clinical applications.
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